
Zopiclon-N-oxid
Übersicht
Beschreibung
Zopiclone N-oxide is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia .
Synthesis Analysis
Zopiclone is converted into two main metabolites: N-desmethylzopiclone and zopiclone N-oxide . A liquid chromatography–tandem mass spectrometry method was validated to allow determination of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (ZOPNO) in urine .Molecular Structure Analysis
Zopiclone N-oxide contains total 48 bond(s); 31 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aromatic), 1 (thio-) carbamate(s) .Chemical Reactions Analysis
Zopiclone N-oxide is formed by an introduction of one or two oxygen atom(s) to the molecule of zopiclone . The formation of ACP occurred at elevated pH and/or temperature by degradation of ZOP, NDZOP and ZOPNO .Physical And Chemical Properties Analysis
Zopiclone N-oxide has a molecular weight of 404.8 g/mol . The molecular formula is C17H17ClN6O4 .Wissenschaftliche Forschungsanwendungen
Analyse des elektrochemischen Verhaltens
Zopiclon-N-oxid: ist ein Produkt der elektrochemischen Oxidation von Zopiclon. Forscher haben das elektrochemische Verhalten von Zopiclon an einer Glaskohlenstoffelektrode untersucht und dabei N-Desmethyl-Zopiclon und drei weitere Oxidationsprodukte, einschließlich this compound, identifiziert . Diese Studie ist von Bedeutung für das Verständnis der elektrochemischen Eigenschaften und potenziellen Anwendungen von this compound in verschiedenen Bereichen wie pharmazeutischer Analyse und Qualitätskontrolle.
Simulation von Stoffwechseltransformationen
Die Kombination von Elektrochemie mit Massenspektrometrie unter Verwendung von this compound kann einige Stoffwechseltransformationen simulieren . Diese Anwendung ist entscheidend bei der Entwicklung neuer Medikamente und der Untersuchung ihrer Stoffwechselwege, was dazu beitragen kann, den menschlichen Metabolismus und potenzielle Medikamentenwechselwirkungen vorherzusagen.
Pharmazeutische Stabilitätstests
This compound wurde verwendet, um die chemische Stabilität von Zopiclon unter verschiedenen Bedingungen zu untersuchen . Das Verständnis der Stabilität pharmazeutischer Verbindungen ist entscheidend, um deren Wirksamkeit und Sicherheit im Laufe der Zeit zu gewährleisten, was ein wichtiger Aspekt der pharmazeutischen Forschung und Entwicklung ist.
Forensische Toxikologie
In der forensischen Toxikologie wird this compound zusammen mit Zopiclon und seinen anderen Metaboliten analysiert, um Fälle zu interpretieren, die das Medikament betreffen . Das Vorhandensein von this compound kann Aufschluss über den Zeitpunkt und das Ausmaß der Zopiclon-Anwendung geben, was bei rechtlichen und forensischen Untersuchungen von Wert ist.
Untersuchung von Drogen-erleichterten Straftaten
This compound ist ein Metabolit, der nach Zopiclon-Verabreichung in biologischen Proben nachgewiesen werden kann. Seine Analyse ist besonders wichtig bei Drogen-erleichterten Straftaten, bei denen Opfer die Meldung der Straftat möglicherweise verzögern und Urinproben auf das Vorhandensein von Zopiclon und seinen Metaboliten untersucht werden .
Entwicklung analytischer Methoden
Die Entwicklung analytischer Methoden zur Quantifizierung von Zopiclon, N-Desmethylzopiclon und this compound im Urin ist eine wichtige Anwendung. Solche Methoden sind für die klinische und forensische Analyse unerlässlich und liefern schnelle und genaue Messungen dieser Verbindungen .
Referenzstandard für Labortests
This compound dient als Referenzstandard in Labortests, die im Europäischen Arzneibuch vorgeschrieben sind . Referenzstandards sind entscheidend, um die Genauigkeit und Konsistenz der in der pharmazeutischen Qualitätskontrolle verwendeten analytischen Methoden zu gewährleisten.
Forschung zu Arzneimittelzerfallsprodukten
Die Untersuchung von this compound beinhaltet auch die Forschung zu den Abbauprodukten von Zopiclon. Die Identifizierung und Charakterisierung dieser Produkte ist wichtig, um das Verhalten des Arzneimittels in verschiedenen Umgebungen zu verstehen und die Entwicklung abbauresistenter pharmazeutischer Formulierungen zu ermöglichen .
Wirkmechanismus
Target of Action
Zopiclone N-oxide is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic . The primary target of Zopiclone and its metabolites is the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Zopiclone N-oxide, similar to its parent compound Zopiclone, interacts with the GABA B Z receptor complex . It modulates this receptor complex, enhancing the binding of GABA, the brain’s predominant inhibitory neurotransmitter . This modulation results in increased GABA transmission, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The action of Zopiclone N-oxide involves the GABAergic system, specifically the GABA A receptors . By enhancing GABA binding at the GABA B Z receptors, it increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and results in the hypnotic and sedative effects of the drug .
Pharmacokinetics
Zopiclone is extensively metabolized in the liver via decarboxylation, demethylation, and side chain oxidation . The N-oxide derivative, which is Zopiclone N-oxide, is one of the metabolites and is less active than the parent compound, accounting for approximately 12% of a dose . Less than 7% of the administered dose of Zopiclone is renally excreted as unchanged Zopiclone .
Result of Action
The interaction of Zopiclone N-oxide with the GABA B Z receptor complex leads to a depression or tranquilization of the central nervous system . This results in the hypnotic and sedative effects of the drug, which are used in the short-term management of insomnia .
Action Environment
The action of Zopiclone N-oxide, like that of many drugs, can be influenced by various environmental factors. These can include the individual’s age, liver function, and the presence of other drugs . For instance, the metabolism of Zopiclone to Zopiclone N-oxide can be affected by the function of the liver, where the metabolism occurs .
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962959 | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43200-96-0 | |
| Record name | Zopiclone N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zopiclone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOPICLONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zopiclone N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is zopiclone N-oxide formed in the body?
A1: Zopiclone N-oxide is formed through the hepatic metabolism of zopiclone. Extensive liver metabolism primarily converts zopiclone into zopiclone-N-oxide (active metabolite) and N-desmethylzopiclone (inactive metabolite). []
Q2: Why is the detection of zopiclone N-oxide important in drug testing?
A2: Zopiclone N-oxide is a significant metabolite of zopiclone and can be detected in urine for a considerable period. Research shows a median detection time of 36 hours (range 25-84) for zopiclone N-oxide in urine. [] This makes it a valuable marker for confirming zopiclone intake. In fact, zopiclone is primarily detected through its metabolite, zopiclone-N-oxide, which constitutes approximately 86% of the total metabolites found in urine. []
Q3: Can the storage conditions of urine samples impact the detection of zopiclone and its metabolites?
A3: Yes, storage conditions, particularly pH and temperature, can significantly influence the stability of zopiclone and its metabolites in urine. Elevated pH and/or temperature can lead to the degradation of zopiclone, N-desmethylzopiclone, and zopiclone N-oxide into 2-amino-5-chloropyridine (ACP). [] This degradation can complicate the interpretation of drug test results, highlighting the importance of considering storage conditions and analyzing for ACP alongside zopiclone and its major metabolites. []
Q4: What analytical methods are commonly employed to quantify zopiclone N-oxide in biological samples?
A4: Various analytical techniques are utilized to quantify zopiclone N-oxide. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its sensitivity and selectivity. [, ] Other techniques include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which allows for simultaneous determination of zopiclone and its metabolites, including zopiclone N-oxide, in biological fluids like serum, blood, and urine. []
Q5: Are there any validated methods for analyzing zopiclone, its metabolites, and degradation products in biological samples?
A5: Yes, researchers have developed and validated LC-MS/MS methods specifically for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and 2-amino-5-chloropyridine in whole blood samples. [] These methods are crucial for accurately assessing zopiclone intake, even in cases where stored specimens might have undergone degradation.
Q6: Can you elaborate on the significance of 2-amino-5-chloropyridine (ACP) in the context of zopiclone analysis?
A6: 2-amino-5-chloropyridine (ACP) is a degradation product of zopiclone and its metabolites. Its presence in a urine sample can indicate prior exposure to zopiclone, even if the parent drug or its primary metabolites are no longer detectable due to degradation. [] Importantly, ACP formation is influenced by urine pH, storage time, and temperature. [] Therefore, detecting ACP can be particularly valuable in cases involving long-term storage of samples, especially under alkaline conditions. [, ]
Q7: Are there analytical methods that specifically address the challenges posed by zopiclone degradation in stored samples?
A7: Yes, a specialized LC-MS/MS method has been developed to monitor zopiclone, its metabolites, and ACP. [] This method involves an initial screening for zopiclone and its metabolites. If these are detected, a second analysis is conducted under alkaline conditions to intentionally degrade any remaining zopiclone and its metabolites into ACP. [] This approach allows for a more accurate estimation of the original zopiclone concentration, even in stored samples where degradation may have occurred.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



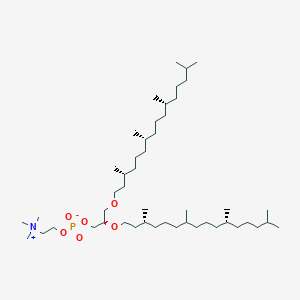
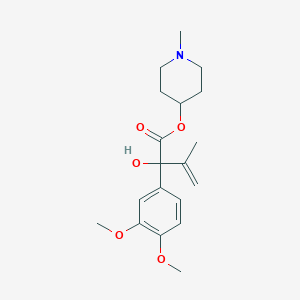
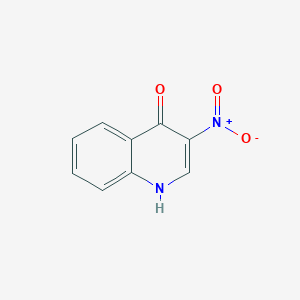


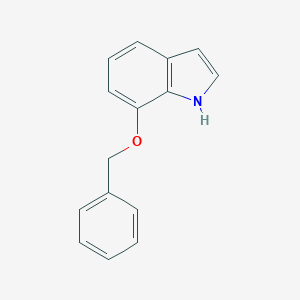

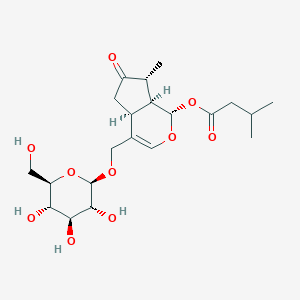
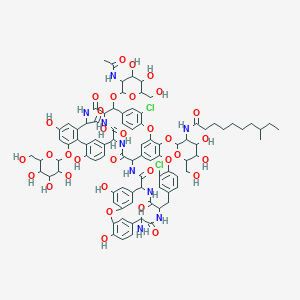
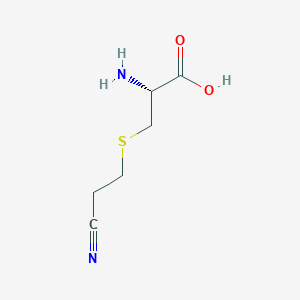

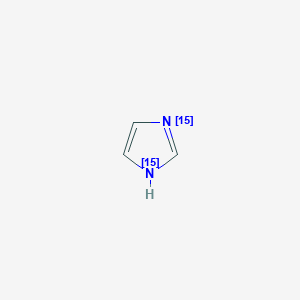
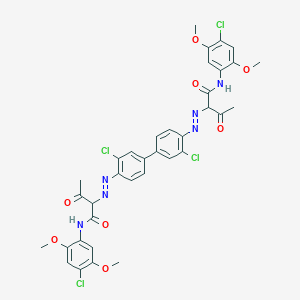
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)